molecular formula C11H8ClF3N4 B2843474 4-(4-Chlorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine CAS No. 861451-58-3

4-(4-Chlorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine

Cat. No. B2843474
CAS RN: 861451-58-3
M. Wt: 288.66
InChI Key: QXGHRKULOMIYQV-UHFFFAOYSA-N
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Description

“4-(4-Chlorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine” is a compound that belongs to the class of pyrimidine derivatives . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including “4-(4-Chlorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine”, often involves multi-step reactions . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of “4-(4-Chlorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine” and similar compounds can be analyzed using various spectroscopic techniques, including mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving “4-(4-Chlorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine” can be complex and varied. For example, in the synthesis of related triazole-pyrimidine hybrid compounds, a series of reactions were carried out, leading to the formation of compounds with promising neuroprotective and anti-inflammatory properties .

Mechanism of Action

The mechanism of action of “4-(4-Chlorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine” and similar compounds is often related to their biological activity. For instance, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties, possibly through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Future Directions

The future directions for research on “4-(4-Chlorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine” and similar compounds could include further exploration of their biological activity and potential therapeutic applications. For instance, the study of their neuroprotective and anti-inflammatory activity could be expanded, and their potential use as antiviral, anticancer, antioxidant, and antimicrobial agents could be further investigated .

properties

IUPAC Name

[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3N4/c12-7-3-1-6(2-4-7)8-5-9(11(13,14)15)18-10(17-8)19-16/h1-5H,16H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGHRKULOMIYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)NN)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine

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